molecular formula C16H14BrN5O3S B253637 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide

5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide

Número de catálogo B253637
Peso molecular: 436.3 g/mol
Clave InChI: LIKVDSJBDOZMNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide, also known as BEMO, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BEMO belongs to the class of oxadiazole-containing compounds, which have been found to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties.

Mecanismo De Acción

The mechanism of action of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide is not fully understood. However, studies have suggested that 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. Additionally, 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has been found to inhibit the activity of HIV integrase, an enzyme required for the integration of the viral DNA into the host cell genome.
Biochemical and Physiological Effects:
5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide can induce oxidative stress, which leads to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway plays a critical role in the regulation of cellular antioxidant defense mechanisms. 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide in lab experiments is its potent anticancer activity against different cancer cell lines. 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has also been found to exhibit antiviral and antibacterial activity, which makes it a promising therapeutic agent for the treatment of viral and bacterial infections. However, one of the limitations of using 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Direcciones Futuras

There are several future directions for the research and development of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide. One of the directions is to investigate the structure-activity relationship (SAR) of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide and its analogs to identify more potent compounds with improved pharmacological properties. Another direction is to investigate the in vivo efficacy of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide in animal models of cancer, viral, and bacterial infections. Moreover, the potential use of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide in combination therapy with other anticancer, antiviral, and antibacterial agents should be explored. Finally, the development of novel drug delivery systems for 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide may improve its bioavailability and efficacy.

Métodos De Síntesis

The synthesis of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide involves a multistep process that starts with the reaction of 4-methoxyphenylhydrazine with ethyl 2-bromoacetate to form 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetic acid ethyl ester. This intermediate is then reacted with thioacetic acid to produce 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)thioacetic acid ethyl ester. The final step involves the reaction of the thioester with 5-bromo-2-chloropyrimidine-4-carboxamide to form 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide.

Aplicaciones Científicas De Investigación

5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has been found to exhibit promising results in various scientific research applications. Studies have shown that 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has potent anticancer activity against different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has also been found to exhibit antiviral activity against the herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and the human immunodeficiency virus (HIV). Moreover, 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide has been found to possess antibacterial activity against both gram-positive and gram-negative bacteria.

Propiedades

Nombre del producto

5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide

Fórmula molecular

C16H14BrN5O3S

Peso molecular

436.3 g/mol

Nombre IUPAC

5-bromo-2-ethylsulfanyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C16H14BrN5O3S/c1-3-26-16-18-8-11(17)13(19-16)15(23)20-14-12(21-25-22-14)9-4-6-10(24-2)7-5-9/h4-8H,3H2,1-2H3,(H,20,22,23)

Clave InChI

LIKVDSJBDOZMNI-UHFFFAOYSA-N

SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC)Br

SMILES canónico

CCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.